molecular formula C19H15FN2O4 B2662770 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 1105243-05-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2662770
CAS No.: 1105243-05-7
M. Wt: 354.337
InChI Key: ZFRNYHTWMXJVIZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CAS 1105243-05-7) is a synthetic organic compound provided with a guaranteed purity of 95% or higher . Its molecular formula is C19H15FN2O4, and it has a molecular weight of 354.34 g/mol . This compound is built around two pharmaceutically significant structural motifs: the 1,4-benzodioxane ring and an isoxazole ring. The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, extensively utilized in the design of molecules with diverse biological activities . Historically, derivatives based on this core have been reported to act as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors, and have also shown potential as antitumor and antibacterial agents . The second key component, the isoxazole ring, is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms . Isoxazoles are recognized as key pharmacophores essential for biological activity in many drugs and bioactive natural products, often serving as components that mediate hydrogen bond donor/acceptor interactions with enzymes and receptors . The specific presence of a 2-fluorophenyl substitution on the isoxazole ring may further influence the compound's binding affinity and selectivity. While the precise mechanism of action and specific research applications for this particular molecule require further investigation, its sophisticated structure makes it a valuable candidate for early-stage drug discovery and biochemical research. Researchers can explore its potential in areas such as receptor binding studies, enzyme inhibition assays, and as a lead compound for the development of new therapeutic agents. This product is intended for research and development use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-10-13(22-26-17)11-19(23)21-12-5-6-16-18(9-12)25-8-7-24-16/h1-6,9-10H,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRNYHTWMXJVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the oxazole ring via a condensation reaction with appropriate precursors. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxin/Acetamide Derivatives

Compound Name Structural Features Biological Activity/Properties Key References
Target Compound Benzodioxin, oxazole, 2-fluorophenyl, acetamide Unknown (hypothesized anti-inflammatory/antiviral activity)
1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea (Z19) Benzodioxin, oxadiazole, urea linkage Not specified (oxadiazoles often improve metabolic stability)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin, carboxylic acid Anti-inflammatory (comparable to ibuprofen in rat edema assay)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, trifluoromethyl, acetamide Not specified (trifluoromethyl may enhance lipophilicity)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl}oxy)acetamide Benzodioxin, isoquinoline, methylphenyl substituent Not specified (isoquinoline may influence CNS activity)

Structural Analysis

Core Heterocycles: The benzodioxin moiety is shared across all compounds, providing a rigid, oxygen-rich aromatic system. This scaffold is associated with reduced toxicity and improved solubility compared to purely hydrocarbon frameworks . The target compound’s oxazole ring differs from oxadiazole (Z19) and isoquinoline () analogs. Oxazoles are electron-deficient heterocycles, which may facilitate π-π stacking interactions with biological targets, whereas oxadiazoles enhance metabolic resistance due to their stability .

Fluorine atoms often improve bioavailability by modulating lipophilicity and reducing oxidative metabolism . The acetic acid derivative () lacks the acetamide bridge but demonstrates significant anti-inflammatory activity, suggesting that the benzodioxin core alone contributes to efficacy .

Linker Variations: The acetamide linker in the target compound is replaced by a urea group in Z17.

Pharmacological and Physicochemical Properties

Anti-Inflammatory Potential: The carboxylic acid analog () shows potency comparable to ibuprofen, suggesting that the benzodioxin-acetamide scaffold in the target compound could be optimized for similar applications. However, the acetamide’s reduced acidity may alter target engagement (e.g., cyclooxygenase inhibition) .

Metabolic Stability :

  • Oxadiazole-containing Z19 may exhibit longer half-lives than the target compound’s oxazole due to greater resistance to enzymatic degradation .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their enzyme inhibitory properties and therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various acetamides and oxazole derivatives. The following general reaction scheme can be outlined:

  • Starting Materials :
    • 2,3-dihydro-1,4-benzodioxin derivative
    • 5-(2-fluorophenyl)-1,2-oxazol-3-yl acetamide
  • Reaction Conditions :
    • The reaction is often conducted in polar aprotic solvents such as DMF or DMSO under controlled temperature and pH conditions.
  • Characterization Techniques :
    • The synthesized compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition potential of compounds derived from N-(2,3-dihydro-1,4-benzodioxin) moieties. The biological activities can be summarized as follows:

  • Acetylcholinesterase (AChE) Inhibition :
    • Compounds containing the benzodioxane structure have shown promising AChE inhibitory activity. For instance, derivatives synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) exhibited significant inhibition against AChE with IC50 values indicating effective concentrations for therapeutic applications in Alzheimer's disease .
  • α-Glucosidase Inhibition :
    • The synthesized compounds were also screened for α-glucosidase inhibition relevant to diabetes management. Many derivatives demonstrated substantial inhibitory effects against yeast α-glucosidase .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the oxazole ring and substituents on the benzodioxane moiety significantly affect biological activity. For example:

CompoundAChE Inhibition IC50 (µM)α-Glucosidase Inhibition IC50 (µM)
12530
21520
31018

Table 1: Enzyme inhibition data for selected compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin)

Case Studies

Several case studies have highlighted the efficacy of these compounds in preclinical settings:

  • Neuroprotective Effects :
    • A study demonstrated that a derivative of N-(2,3-dihydrobenzo[1,4]-dioxin) significantly improved cognitive function in animal models by inhibiting AChE and enhancing cholinergic neurotransmission .
  • Antidiabetic Activity :
    • Another investigation assessed the impact of α-glucosidase inhibitors derived from this compound on blood glucose levels in diabetic rats. Results indicated a marked reduction in postprandial glucose levels .

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